2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol
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Overview
Description
2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol is a chemical compound characterized by the presence of two 3-methylbut-2-en-1-yl groups attached to a benzene ring with two hydroxyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol typically involves the alkylation of a benzene derivative with 3-methylbut-2-en-1-yl groups. One common method is the Friedel-Crafts alkylation, where a benzene ring is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to achieve high purity and yield. The reaction conditions are optimized to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzene ring or the alkyl chains .
Scientific Research Applications
2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The alkyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate signaling pathways, enzyme activities, and gene expression, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3,5-triol: Similar structure but with an additional hydroxyl group at position 5.
3-Methylbut-2-en-1-ylbenzene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1-(2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)ethan-1-one:
Uniqueness
2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol is unique due to the presence of both hydroxyl and alkyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62566-42-1 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2,4-bis(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C16H22O2/c1-11(2)5-7-13-8-10-15(17)14(16(13)18)9-6-12(3)4/h5-6,8,10,17-18H,7,9H2,1-4H3 |
InChI Key |
ULTCDSRRWXLBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1)O)CC=C(C)C)O)C |
Origin of Product |
United States |
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